molecular formula C27H28N2O7 B151204 (Z)-Cinnamyl Cilnidipine CAS No. 146924-45-0

(Z)-Cinnamyl Cilnidipine

カタログ番号: B151204
CAS番号: 146924-45-0
分子量: 492.5 g/mol
InChIキー: KJEBULYHNRNJTE-FLIBITNWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-Cinnamyl Cilnidipine is a derivative of Cilnidipine, a calcium channel blocker primarily used in the treatment of hypertension. Cilnidipine is unique due to its dual action on both L-type and N-type calcium channels, which helps in reducing blood pressure by dilating blood vessels and inhibiting the release of norepinephrine . The addition of a cinnamyl group to Cilnidipine potentially enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

科学的研究の応用

Chemistry: (Z)-Cinnamyl Cilnidipine is studied for its potential to serve as a lead compound in the development of new calcium channel blockers with improved efficacy and reduced side effects.

Biology: The compound’s ability to modulate calcium channels makes it a valuable tool in studying calcium signaling pathways in various biological systems.

Medicine: this compound is investigated for its potential use in treating cardiovascular diseases, particularly hypertension and related conditions. Its dual action on L-type and N-type calcium channels offers a unique therapeutic advantage.

Industry: The compound’s synthesis and production methods are of interest in the pharmaceutical industry for the development of new antihypertensive drugs.

作用機序

Target of Action

Cilnidipine, a dihydropyridine calcium channel blocker, primarily targets both N- and L-type calcium channels . These channels play a crucial role in regulating the influx of calcium ions, which are essential for various cellular functions, including muscle contraction and neurotransmitter release .

Mode of Action

Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium, thereby suppressing the contraction of blood vessels and reducing blood pressure . Additionally, it works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure .

Biochemical Pathways

Cilnidipine’s action on calcium channels affects several biochemical pathways. One such pathway involves the calcium/calmodulin-dependent protein kinase II (CaMKII) and the mitochondrial permeability transition pore (mPTP). By regulating this pathway, cilnidipine can exert protective effects, such as in contrast-induced nephropathy .

Pharmacokinetics

Cilnidipine, being a BCS class II drug, has poor water solubility, unreliable oral absorption, and poor bioavailability . Its pharmacokinetic properties can be improved through novel drug delivery systems . A study on rats showed that the maximal concentration (Cmax) of cilnidipine was observed to be 338 ± 13.85 ng/mL, and the half-life was found to be 1.08 ± 0.21 hours .

Result of Action

The primary result of cilnidipine’s action is the reduction of blood pressure. It achieves this safely and effectively without causing excessive blood pressure reduction or tachycardia . By blocking calcium influx and suppressing the contraction of blood vessels, cilnidipine helps in managing hypertension .

Action Environment

The action, efficacy, and stability of cilnidipine can be influenced by various environmental factors. For instance, hypoxia/reoxygenation conditions can affect the drug’s action on calcium channels . Furthermore, the drug’s effectiveness can vary depending on the patient’s physiological conditions, such as the presence of other diseases or the use of other medications .

Safety and Hazards

Cilnidipine is a material that will not burn under typical fire conditions .

将来の方向性

Cilnidipine has shown promise in improving insulin sensitivity , and its solid dispersion prepared by a solvent evaporation method using PVP as a carrier can be utilized for enhancing its solubility . Further studies are needed to substantiate these findings .

生化学分析

Biochemical Properties

(Z)-Cinnamyl Cilnidipine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets L-type and N-type calcium channels, inhibiting the influx of calcium ions into cells. This inhibition leads to vasodilation and reduced blood pressure. Additionally, this compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism . The compound’s interaction with these enzymes and proteins is crucial for its pharmacokinetic and pharmacodynamic properties.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of calcium influx affects the contraction of vascular smooth muscle cells, leading to vasodilation . Moreover, this compound has been shown to impact gene expression related to calcium homeostasis and vascular tone. Its effects on cellular metabolism include alterations in ATP production and mitochondrial function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to L-type and N-type calcium channels, blocking the entry of calcium ions into cells . This action reduces intracellular calcium levels, leading to relaxation of vascular smooth muscle cells and decreased blood pressure. Additionally, this compound inhibits the release of norepinephrine from sympathetic nerve terminals, further contributing to its antihypertensive effects. The compound’s interaction with cytochrome P450 enzymes also plays a role in its metabolism and elimination from the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function . Studies have shown that this compound maintains its antihypertensive effects over extended periods, although its efficacy may decrease with prolonged use. The compound’s stability and degradation are crucial factors in its therapeutic application.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without significant adverse effects . At higher doses, this compound can cause toxic effects, including hypotension and bradycardia. Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic use. The compound’s safety and efficacy profile in animal models provide valuable insights for its clinical application.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes dehydrogenation and demethylation, resulting in the formation of various metabolites. These metabolic pathways are essential for the compound’s elimination from the body and its overall pharmacokinetic profile. The interaction of this compound with metabolic enzymes can also influence its therapeutic efficacy and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by passive diffusion and carrier-mediated transport mechanisms . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in various tissues. This compound interacts with plasma proteins, which can affect its distribution and bioavailability. The compound’s localization in specific tissues, such as the liver and kidneys, is crucial for its metabolism and excretion.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the plasma membrane and endoplasmic reticulum . The compound’s interaction with calcium channels and other membrane-bound proteins is essential for its pharmacological effects. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Cinnamyl Cilnidipine involves the esterification of Cilnidipine with cinnamyl alcohol. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and reduce production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the cinnamyl group, leading to the formation of cinnamaldehyde derivatives.

    Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where the cinnamyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Cinnamaldehyde derivatives.

    Reduction: Dihydro this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

    Amlodipine: Another calcium channel blocker that primarily acts on L-type calcium channels.

    Nifedipine: A dihydropyridine calcium channel blocker with a similar mechanism of action but lacks the dual action on N-type channels.

    Lercanidipine: A third-generation dihydropyridine calcium channel blocker with improved pharmacokinetic properties.

Uniqueness: (Z)-Cinnamyl Cilnidipine’s dual action on both L-type and N-type calcium channels sets it apart from other calcium channel blockers. This dual action not only provides effective blood pressure control but also reduces the risk of reflex tachycardia, a common side effect of other calcium channel blockers .

特性

IUPAC Name

3-O-(2-methoxyethyl) 5-O-[(Z)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBULYHNRNJTE-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C\C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146924-45-0
Record name Cilnidipine, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146924450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CILNIDIPINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYC7KQ95ZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。